molecular formula C18H21NO B5707470 1-[2-(2-biphenylyloxy)ethyl]pyrrolidine

1-[2-(2-biphenylyloxy)ethyl]pyrrolidine

Cat. No. B5707470
M. Wt: 267.4 g/mol
InChI Key: ILBOKJSDNPPQBF-UHFFFAOYSA-N
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Description

1-[2-(2-biphenylyloxy)ethyl]pyrrolidine, also known as BPEP, is a pyrrolidine derivative that has been extensively studied for its potential as a therapeutic agent. BPEP has been shown to have a high affinity for the metabotropic glutamate receptor subtype 5 (mGluR5), which is involved in a variety of physiological processes.

Mechanism of Action

1-[2-(2-biphenylyloxy)ethyl]pyrrolidine acts as a negative allosteric modulator of mGluR5, which means that it binds to a site on the receptor that is distinct from the glutamate binding site and reduces the activity of the receptor. This results in a decrease in the downstream signaling pathways that are activated by mGluR5. The exact mechanism by which 1-[2-(2-biphenylyloxy)ethyl]pyrrolidine exerts its therapeutic effects is still being investigated.
Biochemical and Physiological Effects:
1-[2-(2-biphenylyloxy)ethyl]pyrrolidine has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce the expression of mGluR5 in the brain, which may have therapeutic effects in disorders such as Fragile X syndrome. 1-[2-(2-biphenylyloxy)ethyl]pyrrolidine has also been shown to reduce the reinforcing effects of drugs of abuse, suggesting that it may have potential as a treatment for addiction.

Advantages and Limitations for Lab Experiments

One advantage of 1-[2-(2-biphenylyloxy)ethyl]pyrrolidine is that it is a highly specific modulator of mGluR5, which allows for the study of the specific effects of mGluR5 modulation. However, one limitation of 1-[2-(2-biphenylyloxy)ethyl]pyrrolidine is that it has relatively low potency compared to other mGluR5 modulators, which may limit its effectiveness in certain applications.

Future Directions

There are many potential future directions for the study of 1-[2-(2-biphenylyloxy)ethyl]pyrrolidine. One area of interest is the development of more potent mGluR5 modulators that can be used in a variety of therapeutic applications. Another area of interest is the study of the effects of 1-[2-(2-biphenylyloxy)ethyl]pyrrolidine on other neurological disorders, such as Alzheimer's disease and schizophrenia. Additionally, the effects of 1-[2-(2-biphenylyloxy)ethyl]pyrrolidine on other neurotransmitter systems, such as the dopamine system, are still being investigated.

Scientific Research Applications

1-[2-(2-biphenylyloxy)ethyl]pyrrolidine has been extensively studied for its potential as a therapeutic agent in a variety of neurological disorders. It has been shown to have a high affinity for mGluR5, which is involved in the regulation of synaptic plasticity, learning, and memory. 1-[2-(2-biphenylyloxy)ethyl]pyrrolidine has been shown to have potential therapeutic effects in disorders such as Fragile X syndrome, Parkinson's disease, and addiction.

properties

IUPAC Name

1-[2-(2-phenylphenoxy)ethyl]pyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO/c1-2-8-16(9-3-1)17-10-4-5-11-18(17)20-15-14-19-12-6-7-13-19/h1-5,8-11H,6-7,12-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILBOKJSDNPPQBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CCOC2=CC=CC=C2C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

25 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47196776
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

1-[2-(2-Biphenylyloxy)ethyl]pyrrolidine

Synthesis routes and methods

Procedure details

1.76 mol of 4-hydroxybiphenyl, 2.29 mol of 1-(2-chloroethyl)pyrrolidine and 5.3 mol of potassium carbonate are placed in 2.5 liters of dimethylformamide. The whole is heated at 50° C. ovemright. After cooling, the solid is filtered off and the solvent is removed by evaporation. The residue is taken up in ethyl acetate. After washing of the organic phase drying and evaporation, a residue is obtained which is purified by chromatography over silica using an ethyl acetate/ethanol mixture (80/20) as eluant. The expected product is obtained after crystallisation of the residual oil.
Quantity
1.76 mol
Type
reactant
Reaction Step One
Quantity
2.29 mol
Type
reactant
Reaction Step Two
Quantity
5.3 mol
Type
reactant
Reaction Step Three
Quantity
2.5 L
Type
solvent
Reaction Step Four

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